molecular formula C8H10N4OS B1387289 3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide CAS No. 1218630-24-0

3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide

Cat. No.: B1387289
CAS No.: 1218630-24-0
M. Wt: 210.26 g/mol
InChI Key: PYXTYBIJFYJQTB-UHFFFAOYSA-N
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Description

3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a thioxoalaninamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the condensation reaction between a pyridine-3-carboxylic acid derivative and a thioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N2-pyridin-3-yl-3-thioxoalaninamide is unique due to the combination of the pyridine ring and the thioxoalaninamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-2-(pyridin-3-ylamino)-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-7(13)6(8(10)14)12-5-2-1-3-11-4-5/h1-4,6,12H,(H2,9,13)(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXTYBIJFYJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(C(=O)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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